molecular formula C21H17NS B12011759 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine CAS No. 40358-31-4

2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B12011759
CAS No.: 40358-31-4
M. Wt: 315.4 g/mol
InChI Key: MPAHDNFCERDKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine is a synthetic derivative of the 1,5-benzothiazepine scaffold, a recognized "privileged structure" in medicinal chemistry known for its diverse biological activities . This specific 2,4-diaryl-substituted compound is a solid, typically appearing white to yellow, and is synthesized via a convenient one-pot heterocyclization reaction involving 2-aminobenzenethiol and an α, β-unsaturated ketone (chalcone) in toluene with catalytic glacial acetic acid . As a key benzothiazepine motif, it serves as a valuable building block in drug discovery research . The 1,5-benzothiazepine core is associated with a wide spectrum of pharmacological activities, including potential as a calcium channel antagonist, anticancer agent, antidiabetic agent via α-glucosidase inhibition, and central nervous system (CNS) depressant . The positions and nature of substituents on the benzothiazepine ring, particularly at the 2 and 4 positions, are critical for its biological activity and are a key focus of structure-activity relationship (SAR) studies . WARNING: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

40358-31-4

Molecular Formula

C21H17NS

Molecular Weight

315.4 g/mol

IUPAC Name

2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C21H17NS/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)23-20-14-8-7-13-18(20)22-19/h1-14,21H,15H2

InChI Key

MPAHDNFCERDKSX-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chalcones in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazepine ring.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of benzothiazepines on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

1.1. Thia-Michael Addition/Cyclization

The most widely used method involves a one-pot heterocyclization of 2-aminobenzenethiols with α,β-unsaturated ketones (chalcones). Key conditions include:

  • Catalyst : Glacial acetic acid (5–10 mol%)

  • Solvent : Toluene

  • Temperature : Reflux (~110°C)

  • Yield : Quantitative (>90%)

Mechanism :

  • Thia-Michael addition : The thiol group attacks the β-carbon of the chalcone.

  • Cyclization : Intramolecular nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration .

1.2. SmI₂-Mediated Reductive Coupling

An alternative route employs nitrodisulfides reduced by samarium(II) iodide (SmI₂) to generate reactive intermediates, which subsequently react with chalcones:

  • Conditions : THF, room temperature

  • Yield : 65–78% (varies with substituents)

Key Steps :

  • Simultaneous reduction of nitro groups and S–S bonds by SmI₂.

  • Reaction of the resulting double-anion species with α,β-unsaturated ketones .

1.3. Hexafluoro-2-Propanol (HFIP) Solvent Method

A solvent-driven approach under mild conditions:

  • Solvent : HFIP

  • Temperature : 28°C

  • Yield : 41–69% (substituent-dependent)

Advantages :

  • No external acid catalyst required.

  • Rapid reaction completion (2–4 hours) .

2.1. Thia-Michael and Cyclization Pathway

The reaction proceeds via a domino sequence :

  • Thia-Michael adduct formation : Confirmed by IR spectroscopy (disappearance of C=O and S–H stretches).

  • Cyclization : Evidenced by ¹H NMR:

    • Three double doublets at δ 3.12–3.50 ppm (methylene protons).

    • Methine proton (HX) at δ 4.90–5.10 ppm .

2.2. Reductive Cleavage and Anion Intermediates

In SmI₂-mediated synthesis:

  • Reductive cleavage : Nitrodisulfides → bis-thiolate anions.

  • Nucleophilic attack : Anions react with chalcones to form the benzothiazepine core .

3.1. Spectroscopic Confirmation

Technique Key Observations
IR Absence of NH₂ (3300–3400 cm⁻¹) and C=O (1680–1700 cm⁻¹); presence of C=N (1605–1635 cm⁻¹) .
¹H NMR ABX spin system:
  • δ 3.12–3.15 ppm (J = 15.3–16.2 Hz, axial Hₐ)

  • δ 3.45–3.50 ppm (J = 15.3–16.2 Hz, equatorial H₆)

  • δ 4.90–5.10 ppm (J = 11.4 Hz, HX) . |
    | 13C NMR | Signals at 55–60 ppm (C-2 and C-3 carbons) . |

3.2. Comparative Yields and Conditions

Method Catalyst/Solvent Time Yield Reference
Thia-Michael/CyclizationAcetic acid/toluene6–8 hr>90%
SmI₂-mediatedSmI₂/THF2–4 hr65–78%
HFIP solventHFIP2–4 hr41–69%

Scientific Research Applications

Tyrosinase Inhibition

One of the most notable applications of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in the production of melanin and is a target for treating hyperpigmentation disorders such as melasma and age spots. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against tyrosinase, outperforming standard inhibitors like kojic acid. For instance, synthesized derivatives showed IC50 values ranging from 1.21 to 70.65 μM compared to kojic acid's IC50 of 16.69 μM .

Table 1: Tyrosinase Inhibition Activity of this compound Derivatives

Compound IDIC50 (μM)Docking Score (kcal/mol)
Compound 170.65-4.291
Compound 21.21-7.58
Kojic Acid16.69-4.291

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of this compound. A series of derivatives were evaluated for their inhibitory effects on α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. The most potent compounds exhibited IC50 values significantly lower than the reference drug acarbose, showcasing their potential as effective antidiabetic agents .

Table 2: Antidiabetic Activity of this compound Derivatives

Compound IDIC50 (μM)Comparison Drug (Acarbose) IC50 (μM)
Compound 1B2.6237.38
Compound 2B10.11

Antimicrobial Properties

The antimicrobial activity of benzothiazepine derivatives has been extensively studied. Compounds derived from the benzothiazepine scaffold have shown promising results against various bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents .

Other Biological Activities

In addition to tyrosinase inhibition and antidiabetic properties, benzothiazepines display a wide range of biological activities including:

  • Anti-inflammatory : Compounds have shown potential in reducing inflammation markers.
  • Analgesic : Some derivatives exhibit pain-relieving properties.
  • Antitumor : Certain analogues have demonstrated cytotoxic effects against cancer cell lines.
  • Antiviral : Notably against HIV .

Case Study: Synthesis and Evaluation of Benzothiazepine Derivatives

A recent study synthesized various derivatives of this compound and evaluated their biological activities through in vitro assays and molecular docking studies. The research confirmed that structural modifications significantly influenced the biological activities of the compounds .

Case Study: In Vivo Antidiabetic Effects

Another study focused on the in vivo evaluation of selected benzothiazepine derivatives for their antidiabetic effects in diabetic animal models. The results indicated that certain compounds effectively reduced blood glucose levels over time when administered at specific dosages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological activity of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine is best contextualized by comparing it to structurally related benzothiazepines and other heterocyclic compounds. Key comparisons are summarized below:

Structural and Functional Analogues

Compound Name Substituents/Modifications Target Enzyme/Activity IC₅₀/Activity Data Reference
This compound - Methoxy (−OCH₃) at meta/para of ring B
- Methyl (−CH₃) on ring C
Tyrosinase 1.21 μM (vs. kojic acid: 16.69 μM)
2,3-Dihydro-1,5-benzothiazepine derivatives Varied aryl groups (e.g., 3,4-dimethoxyphenyl, p-tolyl) α-Glucosidase 2.62–10.11 μM (vs. acarbose: 37.38 μM)
Thiophene-2,3-dihydro-1,5-benzothiazepine Thiophene moiety at position 2 Butyrylcholinesterase (BChE)
(Alzheimer’s disease)
In silico binding affinity for β-amyloid plaque inhibition
Kojic acid derivatives Pyridine-linked kojic acid Tyrosinase IC₅₀ = 8.4–22.3 μM

Key Findings

Tyrosinase Inhibition :

  • The 2,4-diphenyl derivative exhibits a 14-fold higher potency than kojic acid due to optimal substituent positioning. Methoxy groups at the meta/para positions of ring B enhance hydrogen bonding with the enzyme’s active site, while methyl groups on ring C improve hydrophobic interactions .
  • In contrast, kojic acid derivatives linked to pyridine moieties show weaker activity (IC₅₀ = 8.4–22.3 μM) .

α-Glucosidase Inhibition :

  • Substituted 2,3-dihydro-1,5-benzothiazepines (e.g., 3,4-dimethoxyphenyl derivatives) demonstrate superior α-glucosidase inhibition compared to acarbose, a standard antidiabetic drug. This highlights the scaffold’s adaptability for targeting metabolic disorders .

Molecular docking studies reveal interactions with residues in the BChE active site, reducing β-amyloid plaque formation .

Structure-Activity Relationship (SAR)

  • Substituent Position : Para-substituted electron-donating groups (e.g., −OCH₃, −CH₃) on ring B enhance tyrosinase inhibition, while meta-substitutions are less effective .
  • Ring Flexibility : The partially saturated 2,3-dihydro configuration improves binding affinity compared to fully aromatic benzothiazepines, as seen in α-glucosidase inhibition studies .
  • Heteroatom Replacement : Replacing sulfur with oxygen (e.g., in benzodiazepines) reduces activity, underscoring sulfur’s critical role in stabilizing enzyme interactions .

Biological Activity

2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine is a compound of significant interest due to its diverse biological activities. This heterocyclic compound belongs to the benzothiazepine class, which has been extensively studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Recent research has focused on its potential as a tyrosinase inhibitor, which may have implications in treating hyperpigmentation disorders.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiazepine nucleus with two phenyl groups attached at the 2 and 4 positions. This structural configuration is crucial for its biological activity.

Tyrosinase Inhibition

Recent studies have highlighted the potential of this compound derivatives as effective inhibitors of mushroom tyrosinase. Tyrosinase is an enzyme involved in melanin biosynthesis; thus, its inhibition can be beneficial in managing skin conditions like melasma and age spots.

  • In Vitro Studies : The synthesized analogues demonstrated moderate to good inhibitory activity against tyrosinase with IC50 values ranging from 1.21 to 70.65 μM. Notably, one compound exhibited an IC50 of 1.21 μM, significantly outperforming the reference compound kojic acid (IC50 = 16.69 μM) .
  • Kinetic Analysis : Kinetic studies indicated that the most potent compound acted as a mixed-type inhibitor with a Ki value of 1.01 μM, suggesting dual mechanisms of inhibition .

Other Biological Activities

Beyond its role as a tyrosinase inhibitor, benzothiazepines exhibit a variety of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown promising results against various microbial strains .
  • Antitumor Properties : Research indicates potential anticancer effects through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Calcium Channel Blocking : Some derivatives have been explored for their calcium antagonist properties, which could be beneficial in cardiovascular therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications on the phenyl rings significantly affect the biological activity of these compounds. For instance:

  • Substituent Effects : The introduction of methoxy groups at specific positions on the phenyl rings enhanced inhibitory potency against tyrosinase. For example, a methoxy group at the para position resulted in a notable increase in activity compared to unsubstituted analogues .

Case Studies

Several case studies have documented the synthesis and evaluation of various benzothiazepine derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their biological activities through both in vitro and in silico methods. The findings supported the hypothesis that structural modifications could lead to enhanced biological efficacy .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and the active site of tyrosinase. These studies help elucidate the mechanisms underlying their inhibitory effects .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, protons on the dihydrothiazepine ring show characteristic shifts at δ 3.5–4.5 ppm .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation (e.g., boat vs. chair). Bond lengths (e.g., C–S at ~1.76 Å) and angles help validate computational models .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks and fragmentation patterns, critical for verifying synthetic intermediates .

What pharmacological activities have been experimentally validated for this compound derivatives?

Basic Research Question

  • Anticonvulsant Activity : Derivatives show GABAA_A receptor modulation, with docking scores comparable to sodium phenytoin (-82.61 to -118.25 kcal/mol binding energy) .
  • Anticancer Activity : Inhibition of EGFR tyrosine kinase and induction of apoptosis in HeLa cells via survivin miRNA pathways .
  • Antimicrobial and Antimalarial Effects : Structural analogs exhibit activity against Plasmodium falciparum and Gram-positive bacteria .

How can molecular docking studies guide the design of this compound derivatives for targeted therapies?

Advanced Research Question

  • Target Selection : Use proteins like GABAA_A receptor (PDB: 3IP9) or EGFR kinase for docking. Key residues (e.g., LEU282B, LYS637A) form hydrogen bonds with the benzothiazepine core .
  • Software Workflow :
    • Generate 3D ligand structures (ACD/ChemSketch).
    • Perform grid-based docking (V-Life MDS 4.3) with a 60×60×60 Å box.
    • Validate interactions using PyMOL and LigPlot+ for H-bond/van der Waals analysis .
  • SAR Insights : Substituents at the 4-position (e.g., benzylsulfanyl) enhance binding affinity, while 7-chloro groups improve metabolic stability .

How do structural modifications (e.g., substituent position) influence the biological efficacy of this compound derivatives?

Advanced Research Question

  • Position-Specific Effects :
    • 4-Position : Benzylsulfanyl groups increase lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
    • 7-Position : Chloro or fluoro substituents reduce oxidative metabolism, prolonging half-life .
  • Ring Conformation : Boat-shaped dihydrothiazepine rings (observed in X-ray studies) improve steric complementarity with enzyme active sites .

How can researchers address contradictions in reported biological activities of this compound analogs?

Advanced Research Question

  • Data Discrepancies : Varied results may arise from:
    • Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or animal models .
    • Purity : Impurities in synthetic batches (e.g., unreacted α-haloketones) can skew activity .
  • Resolution Strategies :
    • Validate findings using orthogonal assays (e.g., patch-clamp for GABAA_A activity alongside molecular docking) .
    • Re-synthesize compounds under controlled conditions and characterize rigorously .

What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound derivatives?

Advanced Research Question

  • Pharmacokinetics :
    • Rodent Models : Measure bioavailability, half-life, and brain penetration in Sprague-Dawley rats .
    • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma .
  • Toxicity Screening :
    • Acute toxicity in zebrafish embryos (LC50_{50} determination).
    • Chronic toxicity in murine models (28-day repeated-dose studies) .

How can researchers optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound derivatives?

Advanced Research Question

  • Absorption : Introduce polar groups (e.g., -OH, -NH2_2) to enhance solubility without compromising BBB penetration .
  • Metabolism : Block susceptible sites (e.g., 7-position halogenation) to inhibit CYP450-mediated oxidation .
  • Excretion : Balance logP values (2–3) to reduce renal toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.